molecular formula C15H24N2O4S B5188408 N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5188408
M. Wt: 328.4 g/mol
InChI Key: OXESPTGPPITDJY-UHFFFAOYSA-N
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Description

N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as IMMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. IMMA belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being investigated for their potential in treating schizophrenia, depression, and cognitive impairments.

Mechanism of Action

IMMA works by inhibiting the reuptake of glycine in the brain, which leads to increased levels of glycine in the synaptic cleft. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. By increasing the activity of NMDA receptors, IMMA can improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
IMMA has been shown to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This, in turn, can improve cognitive function and reduce symptoms of schizophrenia. In addition, IMMA has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMMA in lab experiments is its ability to selectively inhibit N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide without affecting other neurotransmitter systems. This makes it a useful tool for investigating the role of glycine and NMDA receptors in various neurological disorders. However, one limitation of using IMMA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on IMMA. One area of interest is its potential use in combination with other drugs for the treatment of schizophrenia and depression. In addition, further studies are needed to investigate the long-term effects of IMMA on cognitive function and brain function. Finally, the development of more potent and selective N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

The synthesis of IMMA involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylacetonitrile with isobutylamine to yield N~1~-isobutyl-2-methoxy-5-methylphenylacetamide. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

IMMA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use in treating schizophrenia. Studies have shown that IMMA can improve cognitive function and reduce symptoms of schizophrenia in animal models. In addition, IMMA has also been investigated for its potential use in treating depression and cognitive impairments.

properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(2)9-16-15(18)10-17(22(5,19)20)13-8-12(3)6-7-14(13)21-4/h6-8,11H,9-10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESPTGPPITDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methoxy-5-methylphenyl)-N-(2-methylpropyl)-N~2~-(methylsulfonyl)glycinamide

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